Comparative Uridine Phosphorylase Inhibition: 5-Benzyluracil (BU) vs. 5-Benzyloxybenzyluracil (BBU)
In a direct comparative study, 5-benzyluracil (BU) and 5-benzyloxybenzyluracil (BBU) were evaluated as inhibitors of uridine phosphorylase alongside their acyclonucleoside analogs. BU exhibited a Ki value of 1575 nM, whereas BBU demonstrated a Ki of 270 nM [1]. Both parent compounds showed substantially weaker inhibition than their acyclonucleoside derivatives BAU (Ki = 98 nM) and BBAU (Ki = 32 nM).
| Evidence Dimension | Uridine phosphorylase inhibition constant (Ki) |
|---|---|
| Target Compound Data | 5-Benzyluracil (BU): Ki = 1575 nM |
| Comparator Or Baseline | 5-Benzyloxybenzyluracil (BBU): Ki = 270 nM; BAU: Ki = 98 nM; BBAU: Ki = 32 nM |
| Quantified Difference | BBU is 5.8-fold more potent than BU; BAU is 16-fold more potent; BBAU is 49-fold more potent |
| Conditions | Uridine phosphorylase enzyme assay (in vitro) |
Why This Matters
BU's lower potency compared to BBU makes it a more suitable reference compound for SAR studies and for evaluating the potency enhancement achieved through structural modifications (e.g., acyclonucleoside derivatization).
- [1] Niedzwicki JG, el Kouni MH, Chu SH, Cha S. 5-Benzylacyclouridine and 5-benzyloxybenzylacyclouridine, potent inhibitors of uridine phosphorylase. Biochem Pharmacol. 1982;31(10):1857-1861. View Source
